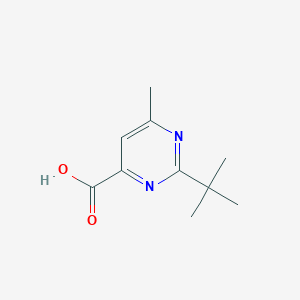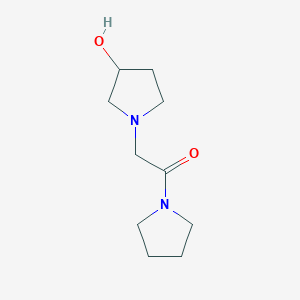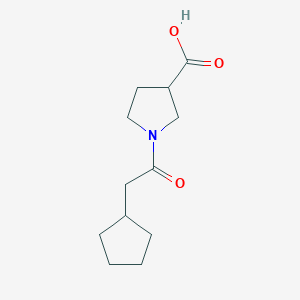
Acide 1-(2-cyclopentylacétyl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
“1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is a compound that incorporates a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Carboxylic acids, such as “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid”, exhibit certain chemical properties. They can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Le cycle pyrrolidine, une structure centrale dans l'acide 1-(2-cyclopentylacétyl)pyrrolidine-3-carboxylique, est largement utilisé dans la découverte de médicaments en raison de sa polyvalence et de son activité biologique. Il est souvent utilisé pour créer des composés destinés à traiter les maladies humaines. Le cycle saturé à cinq chaînons offre plusieurs avantages :
- Exploration efficace du pharmacophore : En raison de son hybridation sp3, il permet une exploration efficace de l’espace du pharmacophore .
- Contribution de la stéréochimie : Il contribue à la stéréochimie de la molécule, ce qui est crucial pour la liaison aux protéines énantiosélectives .
- Couverture 3D : La non-planéité du cycle, connue sous le nom de « pseudorotation », augmente la couverture tridimensionnelle, ce qui renforce les interactions moléculaires .
Recherche sur les stéréoisomères
La stéréogénicité des carbones dans le cycle pyrrolidine signifie que différents stéréoisomères peuvent être synthétisés. Ces isomères peuvent avoir des profils biologiques divers en raison de leurs différents modes de liaison aux protéines. Cet aspect est particulièrement important dans le développement de médicaments énantiosélectifs, où l’orientation spatiale des substituants peut entraîner des différences significatives en termes d’efficacité et de sécurité .
Études de relations structure-activité (SAR)
Les études SAR impliquant des dérivés de la pyrrolidine ont révélé que certaines configurations et certains substituants peuvent avoir un impact significatif sur l’activité biologique. Par exemple, la configuration cis des substituants aux positions 3 et 4 du cycle pyrrolidine est souvent préférée à l’orientation trans. Ces connaissances sont essentielles pour concevoir de nouveaux composés avec des profils biologiques ciblés .
Développement de stratégies de synthèse
Les chercheurs utilisent l’this compound pour développer des stratégies de synthèse permettant de construire des cycles pyrrolidine à partir de différents précurseurs cycliques ou acycliques. Cela inclut l’étude de la synthèse et des conditions de réaction pour la création de nouveaux composés ayant des applications thérapeutiques potentielles .
Liaison aux protéines énantiosélectives
La capacité du cycle pyrrolidine à induire différents profils biologiques dans les candidats médicaments est en partie due à son interaction avec les protéines énantiosélectives. Cette interaction est un facteur clé dans la conception des médicaments, car elle affecte le mode de liaison du médicament et, par conséquent, son potentiel thérapeutique .
Modification des paramètres physicochimiques
L’introduction du cycle pyrrolidine dans les molécules est un choix stratégique pour modifier les paramètres physicochimiques. Cette modification est essentielle pour optimiser les résultats de l’ADME/Tox, qui sont essentiels au succès des candidats médicaments .
Amélioration de l’activité biologique
Le cycle pyrrolidine est connu pour améliorer l’activité biologique des composés. Son incorporation dans les molécules de médicaments peut entraîner une augmentation de la puissance et de la sélectivité, ce qui en fait un échafaudage précieux en chimie médicinale .
Formulation avancée des médicaments
Les propriétés uniques de l’this compound peuvent être exploitées dans la formulation avancée des médicaments. Ses caractéristiques structurales peuvent améliorer la délivrance, la stabilité et la solubilité des médicaments, ce qui est crucial pour le développement de produits pharmaceutiques efficaces et sûrs .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This non-planarity, known as “pseudorotation,” enhances its ability to interact with different biomolecules. For instance, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid has been shown to interact with enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical reactions.
Cellular Effects
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The mechanism of action of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzymes and proteins, modulating their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues. Degradation of the compound can lead to changes in its activity and function, potentially resulting in different cellular responses over time .
Dosage Effects in Animal Models
The effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold effect, where the compound’s activity changes significantly beyond a certain dosage. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound’s impact on metabolic pathways can lead to changes in metabolite levels, affecting cellular metabolism and function. By modulating the activity of specific enzymes, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can alter the flow of metabolites through different pathways, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall activity within the cell. Understanding the subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is essential for elucidating its mechanism of action and its effects on cellular function .
Propriétés
IUPAC Name |
1-(2-cyclopentylacetyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(7-9-3-1-2-4-9)13-6-5-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDYAKCAZOGIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


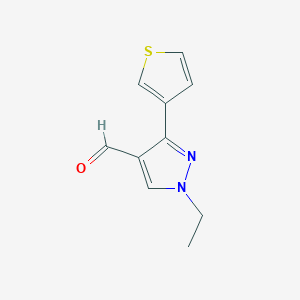



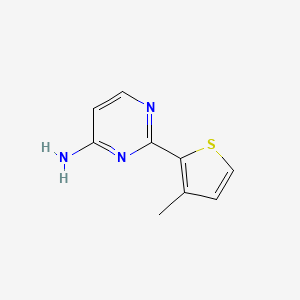
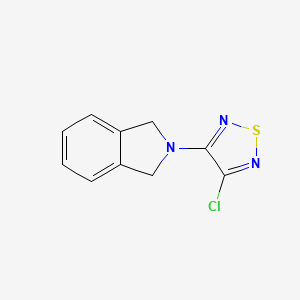

![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)
![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)
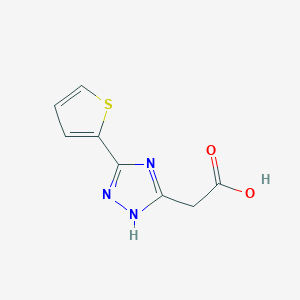
![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)
